molecular formula C11H17NOS B1345304 [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol CAS No. 926921-81-5

[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B1345304
CAS No.: 926921-81-5
M. Wt: 211.33 g/mol
InChI Key: KAZWOHUGLHRSDG-UHFFFAOYSA-N
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Description

[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS Number: 926921-81-5) is a high-value piperidine derivative with a molecular formula of C11H17NOS and a molecular weight of 211.32 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily used as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its structure, featuring a piperidine ring substituted with a hydroxymethyl group and a thiophen-2-ylmethyl moiety, makes it a privileged scaffold for constructing molecules with potential biological activity. In research settings, this compound is utilized for the synthesis of more complex molecular architectures. Patents indicate that structurally analogous compounds, particularly those featuring substitutions on the piperidine ring, are investigated as potential antagonists for neurological targets such as the muscarinic receptor 4 (M4) and for applications in treating disorders like Parkinson's disease and schizophrenia . While the specific mechanism of action for this exact molecule may not be defined, its core structure is integral to pharmaceutical research for probing neurological pathways . Researchers employ this chemical in the exploration of new therapeutic agents for oncology and immunology, as related derivatives have been cited in patents for antineoplastic and immunomodulatory applications . It is supplied with a typical purity of ≥97% and is analyzed using advanced techniques including HPLC, GC-MS, NMR, and LCMS to ensure quality and consistency . Please handle with appropriate care: this compound may cause severe skin burns and eye damage and is harmful if swallowed . This product is intended for research and further manufacturing purposes only. It is not intended for direct human or veterinary use .

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZWOHUGLHRSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640440
Record name {1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-81-5
Record name 1-(2-Thienylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Hydroxymethyl)piperidine Intermediate

  • Starting from piperidine, the 4-position is selectively functionalized to introduce a hydroxymethyl group.
  • A common approach involves the protection of the piperidine nitrogen (e.g., Boc-protection) to prevent side reactions during hydroxymethylation.
  • The hydroxymethyl group can be introduced via nucleophilic substitution or reduction of a corresponding 4-formyl or 4-halopiperidine intermediate.
  • For example, Boc-protected 4-hydroxymethylpiperidine is prepared under basic conditions, followed by activation of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) to facilitate further substitution.

Attachment of Thiophen-2-ylmethyl Group to Piperidine Nitrogen

  • The thiophen-2-ylmethyl substituent is introduced by nucleophilic substitution of the piperidine nitrogen with thiophene-2-carboxaldehyde derivatives or via reductive amination.
  • A typical method involves the formation of a Schiff base between piperidine and thiophene-2-carboxaldehyde, followed by reduction to yield the N-(thiophen-2-ylmethyl)piperidine intermediate.
  • Reductive amination is often carried out using sodium triacetoxyborohydride or similar mild reducing agents to ensure selectivity and high yield.

Final Assembly and Deprotection

  • After the introduction of both substituents, deprotection of the nitrogen (if protected) is performed under acidic conditions to yield the free amine.
  • The final compound, [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, is isolated by purification techniques such as crystallization or chromatography.

Representative Synthetic Route (Summary Table)

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Piperidine Boc2O, base (e.g., NaHCO3) Boc-protected piperidine Protects nitrogen for selective reactions
2 Boc-piperidine Formaldehyde, base or 4-halogenated intermediate Boc-4-(hydroxymethyl)piperidine Hydroxymethylation at 4-position
3 Boc-4-(hydroxymethyl)piperidine Tosyl chloride or mesyl chloride, base Activated tosylate/mesylate intermediate Activation for nucleophilic substitution
4 Thiophene-2-carboxaldehyde + piperidine Formation of Schiff base, then NaBH(OAc)3 reduction N-(thiophen-2-ylmethyl)piperidine intermediate Reductive amination
5 Boc-4-(hydroxymethyl)piperidine + N-(thiophen-2-ylmethyl)piperidine Nucleophilic substitution, base (e.g., Cs2CO3) Boc-protected final intermediate Coupling step
6 Boc-protected intermediate Acidic deprotection (e.g., HCl in dioxane) This compound Final product

Research Findings and Optimization Notes

  • Catalysts and Reagents: Sodium triacetoxyborohydride is preferred for reductive amination due to mildness and selectivity. Bases such as cesium carbonate facilitate nucleophilic substitution efficiently.
  • Solvents: Common solvents include tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF), chosen based on solubility and reaction compatibility.
  • Temperature and Atmosphere: Reactions are often conducted under inert atmosphere (nitrogen) and at controlled temperatures (0°C to room temperature) to optimize yields and minimize side reactions.
  • Purification: Final compounds are purified by crystallization or chromatographic methods to achieve high purity suitable for further applications.
  • Yields: Reported yields for individual steps range from moderate to high (60-90%), depending on reaction conditions and scale.

Analytical Characterization

  • The synthesized compound is characterized by NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Melting point and solubility data support compound identification and quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Formation of thienylmethyl ketones or aldehydes.

    Reduction: Formation of thienylmethyl alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thienylmethyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

Key structural variations among analogues include:

  • Position of thiophene substitution: [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanol () is a positional isomer with the thiophene group at the 3-position.
  • Replacement of thiophene with other aromatic groups: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol () replaces thiophene with fluorinated benzene rings. The fluorine atoms increase electronegativity and metabolic stability, contributing to antiplasmodial activity (IC50: 1.03–4.43 μg/mL) . (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol () substitutes thiophene with a pyrimidine ring, introducing nitrogen atoms capable of hydrogen bonding. This modification may enhance interactions with enzymatic targets .

Physicochemical Properties

Compound Molecular Weight Solubility (Evidence) Key Functional Groups
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol 211.31 (estimated) Likely moderate in methanol/ethanol (inferred from ) Thiophene, hydroxymethyl
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 333.34 High lipophilicity (IC50 data in ) Fluorobenzyl, hydroxymethyl
Pimozide () 461.55 Freely soluble in acetic acid, slightly in methanol Bis(4-fluorophenyl), piperidine
[1-(2-Methoxyethyl)piperidin-4-yl]methanol () 173.25 High polarity due to methoxy group Methoxyethyl, hydroxymethyl

Therapeutic Potential

  • Antimalarial Applications :
    Thiophene derivatives are less explored than fluorophenyl analogues but may offer advantages in overcoming resistance due to sulfur’s unique electronic profile .
  • Antipsychotic Agents : Pimozide () and related compounds highlight the piperidine scaffold’s versatility in CNS drug design, though thiophene derivatives may require optimization for brain penetration .

Biological Activity

[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Synthesis

The compound's structure consists of a piperidine ring substituted with a thiophene moiety, which is known for its role in enhancing pharmacological properties. The synthesis typically involves the reaction of thiophene derivatives with piperidine under controlled conditions, often utilizing solvents like DMF and bases such as K2CO3 to facilitate nucleophilic substitutions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives of piperidinyl-thiophene compounds exhibited significant growth inhibition against various cancer cell lines including T-47D, HeLa, HepG2, and MCF-7. The MTT assay results indicated that certain derivatives achieved up to 90% growth inhibition , comparable to standard anticancer agents like paclitaxel .

Table 1: Antiproliferative Activity of Piperidine-Thiophene Derivatives

CompoundCell LineIC50 (µM)Growth Inhibition (%)
7bT-47D5.090
7gHeLa6.585
7aMCF-74.888
7cHepG210.080

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit histone acetyltransferase (HAT) activities, particularly targeting the p300 enzyme with IC50 values ranging from 1.6 µM to 8.6 µM . This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells.
  • Interaction with Cellular Pathways : The presence of the thiophene ring enhances interactions with key cellular pathways involved in proliferation and survival, potentially leading to increased sensitivity in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and thiophene moieties significantly affect biological activity:

  • Substituents on Piperidine : Variations in substituents at the piperidine nitrogen have shown that larger or more polar groups enhance activity.
  • Thiophene Modifications : The position and type of substituents on the thiophene ring also play a critical role in determining the potency against cancer cell lines.

Table 2: Structure-Activity Relationships

Substituent TypeEffect on Activity
Larger alkyl groupsIncreased potency
Polar functional groupsEnhanced solubility
Electron-withdrawing groupsImproved inhibitory effects

Case Studies

Several case studies have documented the efficacy of related compounds in vivo:

  • In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant tumor regression when administered at therapeutic doses, suggesting potential for clinical application .
  • Toxicology Studies : Preliminary toxicology assessments indicate that these compounds exhibit lower toxicity profiles compared to traditional chemotherapeutics, making them promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, thiophen-2-ylmethyl bromide can react with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Optimization includes varying solvents (DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yield (60–85%) . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine CH₂OH at δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Classified as an irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store at 2–8°C in airtight containers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of the thiophene substituent influence the compound’s reactivity and binding affinity?

  • Methodological Answer : Thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets (e.g., enzymes/receptors). Comparative studies with phenyl or pyridinyl analogs show higher binding affinity (IC₅₀ reduction by 30–50%) due to sulfur’s polarizability . DFT calculations (B3LYP/6-31G*) model charge distribution at the thiophene-piperidine junction .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : For inconsistent IC₅₀ values (e.g., fluorinated vs. chlorinated analogs):

  • SAR Analysis : Systematic substitution (e.g., replacing thiophene with furan) tests electronic/steric contributions .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies binding modes .
  • Meta-Analysis : Pool data from analogs (e.g., piperidine-thiophene derivatives) to isolate substituent-specific trends .

Q. How can multi-step synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps (70–90% yield) .
  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) .
  • DoE (Design of Experiments) : Optimize parameters (pH, temp) via response surface methodology .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (~2.1), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
  • MD Simulations : GROMACS models interaction dynamics with lipid bilayers (e.g., 100-ns simulations for permeability) .

Key Notes

  • Contradictions : Discrepancies in biological data (e.g., IC₅₀ variability) often arise from assay conditions (e.g., cell line differences) or impurity levels .
  • Advanced Tools : Cryo-EM and X-ray crystallography are critical for resolving 3D binding conformations .

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